

An In-depth Technical Guide to the Cyclic Hexapeptide PMX-53

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Compound of Interest

Compound Name:	Pmx-53
CAS No.:	219639-75-5
Cat. No.:	B15604090

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **PMX-53**, a potent antagonist of the complement C5a receptor 1 (C5aR1). This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and medicinal chemistry.

Chemical Structure and Properties

PMX-53 is a synthetic cyclic hexapeptide with the sequence Ace-Phe-[Orn-Pro-dCha-Trp-Arg]. [1][2][3] The N-terminus is acetylated (Ace), and the cyclization is formed by a covalent bond between the side chain of Ornithine (Orn) and the C-terminal carboxyl group of Arginine (Arg). [1][2] The structure incorporates the non-proteinogenic amino acid D-cyclohexylalanine (dCha).

Chemical Formula: $C_{47}H_{65}N_{11}O_7$ [4]

Molecular Weight: 896.09 g/mol (free base)[4]

CAS Number: 219639-75-5[4][5]

Synonyms: 3D53, Ac-Phe-[Orn-Pro-dCha-Trp-Arg][5][6]

The structure of **PMX-53** has been elucidated using techniques such as NMR spectroscopy.[1] [2] Its cyclic nature provides metabolic stability and oral bioavailability, which are favorable properties for a drug candidate.[7][8]

Synthesis of PMX-53

PMX-53 is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[5][8] The following provides a general protocol for its synthesis, which may require optimization based on specific laboratory conditions and available reagents.

Experimental Protocol: Solid-Phase Synthesis of Linear Peptide

- **Resin Selection and Loading:** A suitable resin, such as 2-chlorotrityl resin, is used as the solid support. The first amino acid, Fmoc-Arg(Pbf)-OH, is loaded onto the resin.[5]
- **Fmoc Deprotection:** The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
- **Amino Acid Coupling:** The subsequent Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-dCha-OH, Fmoc-Pro-OH, Fmoc-Orn(Boc)-OH, and Ac-Phe-OH) are sequentially coupled to the deprotected N-terminus. Coupling is typically performed using a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of a base like diisopropylethylamine (DIPEA) in DMF.[5]
- **Washing:** After each deprotection and coupling step, the resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.
- **Acetylation:** Following the coupling of the final amino acid (Phenylalanine), the N-terminus is acetylated using acetic anhydride and a base.[5]
- **Cleavage from Resin:** Once the linear peptide is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Experimental Protocol: Cyclization and Purification

- **Cyclization:** The crude linear peptide is dissolved in a suitable solvent like DMF at a low concentration to favor intramolecular cyclization. A cyclization agent, such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or pentafluorophenyl diphenylphosphinate (FDPP), is added along with a base like DIPEA.[9]
- **Purification:** The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Quantitative Biological Data

PMX-53 exhibits potent biological activity as both a C5aR1 antagonist and a low-affinity MrgX2 agonist. The following tables summarize key quantitative data from various studies.

Parameter	Value	Cell Type/Assay	Reference
C5aR1 Antagonism			
IC ₅₀	20 nM	C5a receptor binding	[5][10]
IC ₅₀	22 nM	C5a-induced neutrophil myeloperoxidase release	[5][10][11]
IC ₅₀	75 nM	C5a-induced neutrophil chemotaxis	[5][10][11]
IC ₅₀	240 nM	C5a receptor (CD88)	[4][12]
MrgX2 Agonism			
EC ₅₀	≥30 nM	Mast cell degranulation	[13]
Pharmacokinetics (in mice)			
Elimination Half-life (t _{1/2})	~20 min	Intravenous administration	[7]
Oral Bioavailability	9%	[7]	

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of **PMX-53**.

Neutrophil Chemotaxis Assay

This assay measures the ability of **PMX-53** to inhibit the migration of neutrophils towards the chemoattractant C5a.

- **Neutrophil Isolation:** Neutrophils are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.

- Chemotaxis Chamber Setup: A Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 μm pores) is used. The lower chamber is filled with a medium containing C5a as the chemoattractant.[14]
- Cell Treatment: Isolated neutrophils are pre-incubated with varying concentrations of **PMX-53** or a vehicle control.
- Migration: The treated neutrophils are placed in the upper chamber of the transwell system and incubated at 37°C to allow migration towards the lower chamber.
- Quantification: After a set incubation period (e.g., 1-2 hours), the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a microscope or by measuring ATP levels of the migrated cells using a luminescence-based assay.[14]
- Data Analysis: The inhibitory effect of **PMX-53** is determined by comparing the number of migrated cells in the presence and absence of the compound. The IC_{50} value is calculated from the dose-response curve.

Calcium Mobilization Assay

This assay assesses the ability of **PMX-53** to block C5a-induced intracellular calcium release in C5aR1-expressing cells.

- Cell Culture: A cell line endogenously expressing C5aR1 (e.g., human monocytic U937 cells) or a cell line transfected to express the receptor is used.
- Cell Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.[15][16][17]
- Compound Addition: The dye-loaded cells are pre-incubated with different concentrations of **PMX-53** or a vehicle control.
- Stimulation and Measurement: The cells are then stimulated with C5a, and the change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[17]

- **Data Analysis:** The inhibition of the C5a-induced calcium signal by **PMX-53** is quantified. The IC_{50} value is determined by plotting the percentage of inhibition against the concentration of **PMX-53**.

Signaling Pathways and Mechanism of Action

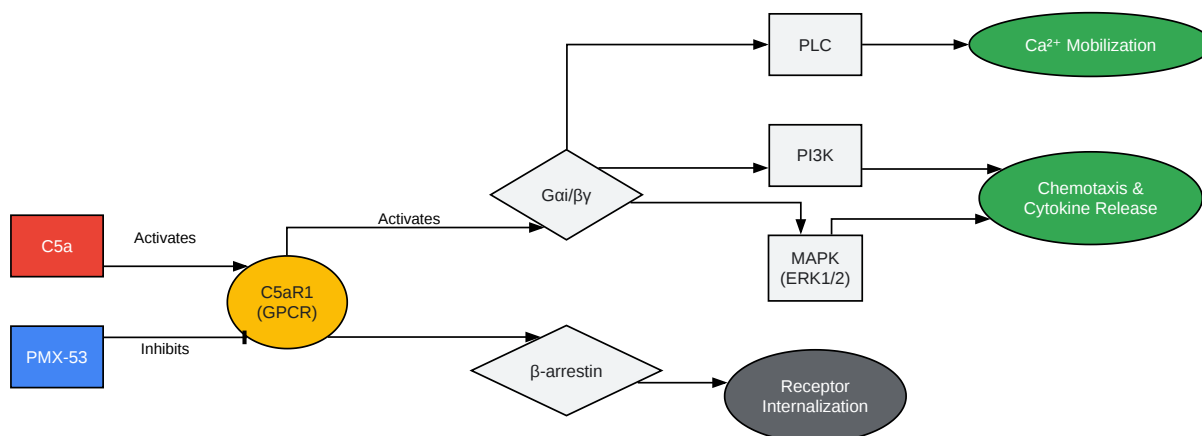
PMX-53 acts as an antagonist at the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR).[4][12] Activation of C5aR1 by its endogenous ligand C5a triggers a cascade of intracellular signaling events that mediate pro-inflammatory responses. **PMX-53** blocks these signaling pathways.

C5aR1 Signaling Pathway

The binding of C5a to C5aR1 leads to the activation of heterotrimeric G proteins, primarily of the G α i family.[4] This initiates several downstream signaling cascades, including:

- **Phosphoinositide 3-kinase (PI3K)/Akt pathway:** This pathway is involved in cell survival and proliferation.[18]
- **Mitogen-activated protein kinase (MAPK) pathway (ERK1/2):** This pathway plays a crucial role in cell differentiation, proliferation, and inflammation.[4][18]
- **Phospholipase C (PLC) activation:** This leads to the generation of inositol trisphosphate (IP $_3$) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.[4]
- **β -arrestin recruitment:** This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling.[4][18]

These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[4]

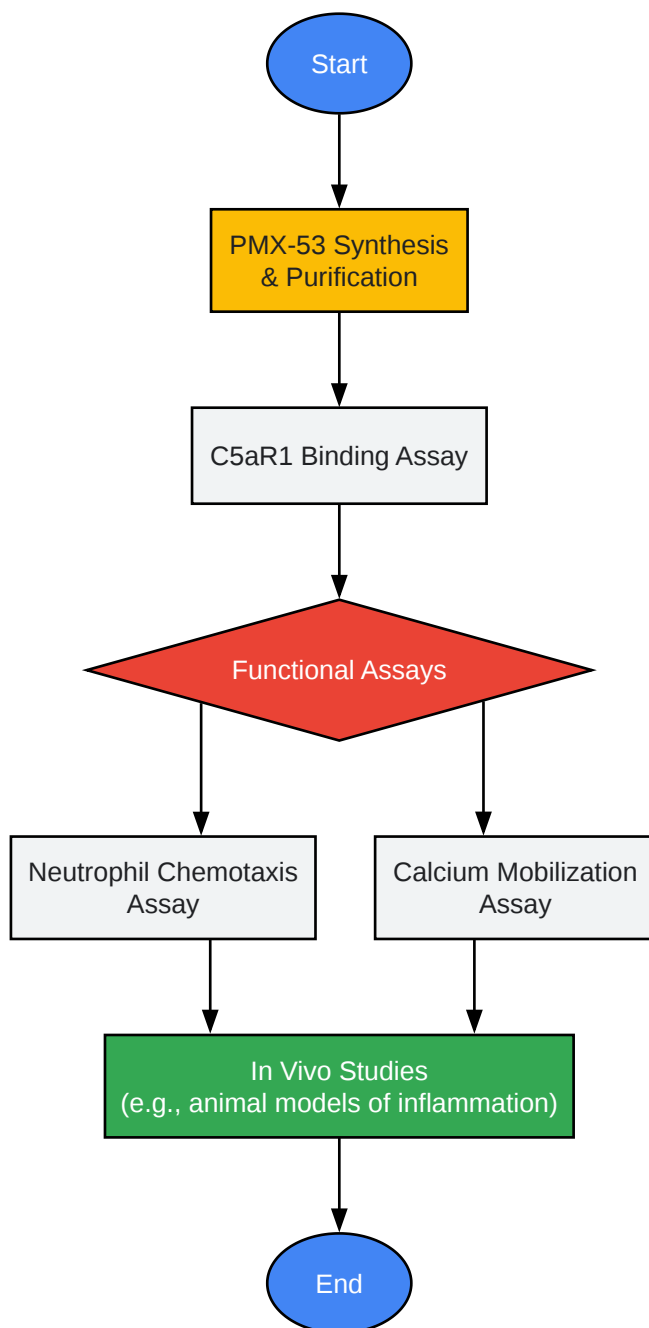


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Caption: C5aR1 signaling pathway and the inhibitory action of **PMX-53**.

Experimental Workflow for Assessing **PMX-53** Activity

The following diagram illustrates a typical workflow for evaluating the antagonist activity of **PMX-53**.



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Caption: Experimental workflow for the evaluation of **PMX-53**.

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